![molecular formula C30H38N8O B12845423 N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a complex organic compound belonging to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzimidazole ring, and a pyrazole moiety
Preparation Methods
The synthesis of N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with 4-methylpiperazine under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds include other phenylpiperazines and benzimidazole derivatives. Compared to these compounds, N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Some similar compounds are:
Properties
Molecular Formula |
C30H38N8O |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
N-[1-cyclohexyl-6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-2-yl]-2-methyl-6-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C30H38N8O/c1-21-15-23(17-27(32-21)24-18-31-36(3)20-24)29(39)34-30-33-26-10-9-22(19-37-13-11-35(2)12-14-37)16-28(26)38(30)25-7-5-4-6-8-25/h9-10,15-18,20,25H,4-8,11-14,19H2,1-3H3,(H,33,34,39) |
InChI Key |
MNKXJRHNWQDPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=C(N3C5CCCCC5)C=C(C=C4)CN6CCN(CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


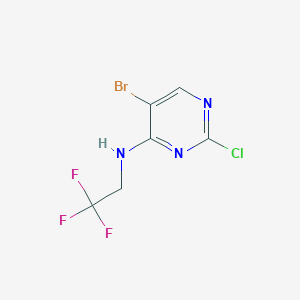
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
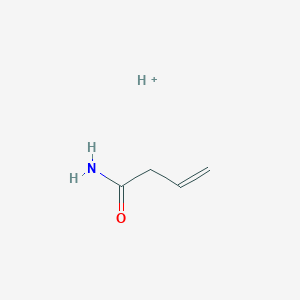
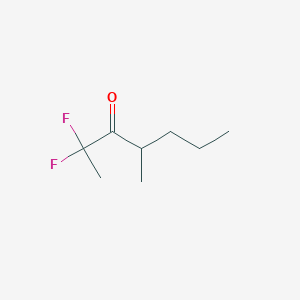


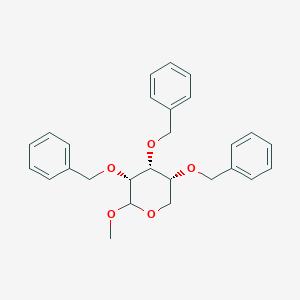

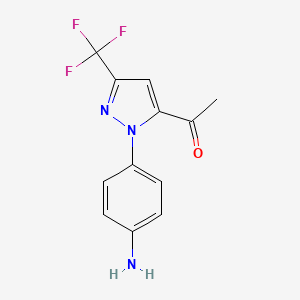
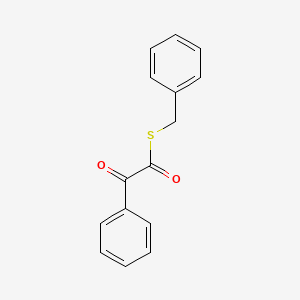

![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
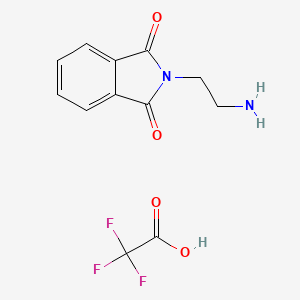
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
